molecular formula C11H15F3O4SSi B1590116 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 556812-41-0

4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No. B1590116
M. Wt: 328.38 g/mol
InChI Key: IPZYLSPWZUDOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a chemical compound with the molecular formula C11H15F3O4SSi and a molecular weight of 328.38 . It is also known by other names such as “4-Methoxy-2-(trimethylsilyl)phenyl Triflate” and "Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester" .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” consists of a phenyl ring substituted with a methoxy group and a trimethylsilyl group. The phenyl ring is further connected to a trifluoromethanesulfonate group .


Chemical Reactions Analysis

“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature . It’s also noted that it can be used in reactions of Polycyclic Arenes, Heteroatom Arylation, Heteroarenes, and Benzannulated Heterocycles .


Physical And Chemical Properties Analysis

“4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a liquid at 20°C . It has a specific gravity of 1.25 and a refractive index of 1.47 . It’s also noted that it should be stored under inert gas and conditions to avoid include air sensitivity .

Scientific Research Applications

    • Application : “4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is used as a reagent in the synthesis of various organic compounds .
    • Results or Outcomes : The outcomes can vary widely depending on the specific reaction. In general, it contributes to the formation of new organic compounds .
    • Application : It is used in multicomponent reactions, which are highly efficient reactions where three or more reactants combine to form a product .
    • Results or Outcomes : The product of the MCR is a complex organic compound that incorporates elements from all the reactants .
    • Application : It is used as an arylating agent for the asymmetric α-arylation of ketones .
    • Method of Application : This process is catalyzed by Pd (dba) 2 and difluorphos .
    • Results or Outcomes : The outcome is the formation of arylated ketones .
    • Application : It is used in the one pot synthesis of carbazoles .
    • Method of Application : This involves a palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .
    • Results or Outcomes : The outcome is the formation of carbazole compounds .
    • Application : It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .
    • Method of Application : The compound is treated with a fluoride source at room temperature .
    • Results or Outcomes : The outcome is the formation of benzyne, which can be used in further reactions .
    • Application : It can be used as a silylating agent for the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid .
    • Method of Application : The compound is reacted with esters of α-diazoacetoacetic acid .
    • Results or Outcomes : The outcome is the formation of trimethylsilyl-enol ethers .

Safety And Hazards

This compound is classified as dangerous and may cause severe skin burns and eye damage. It may also be corrosive to metals . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring proper disposal of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(4-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O4SSi/c1-17-8-5-6-9(10(7-8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZYLSPWZUDOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479465
Record name 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

CAS RN

556812-41-0
Record name 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Citations

For This Compound
32
Citations
A Sharma, P Gogoi - ChemistrySelect, 2017 - Wiley Online Library
A novel transition‐metal free synthetic strategy has been developed for the direct synthesis of 2‐formylarylsulphonate from aryne precursor. The reaction proceeds via CO and C−C …
E Abitelli, S Protti, M Fagnoni… - The Journal of Organic …, 2012 - ACS Publications
Phenyl cations are smoothly generated by the photoheterolytic cleavage of an Ar–LG bond (LG = leaving group). With the aim of evaluating the scope of the method, a series of 4-…
Number of citations: 21 pubs.acs.org
Y Sumii, Y Sugita, E Tokunaga, N Shibata - ChemistryOpen, 2018 - Wiley Online Library
The direct synthesis of aryl triflones, that is, trifluoromethanesulfonyl arenes, was achieved through the trifluoromethanesulfonylation of benzynes. The trifluoromethanesulfonyl group, …
H Hazarika, P Gogoi - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A synthetic strategy has been developed for the direct synthesis of ortho-methylthio allyl and vinyl ethers via three-component reaction of in situ generated aryne, activated alkene and …
Number of citations: 22 pubs.rsc.org
H Hazarika, K Neog, A Sharma, B Das… - The Journal of Organic …, 2019 - ACS Publications
A transition-metal-free coupling reaction of aryne, DMSO, and activated alkyne for the synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates is reported. This cascade …
Number of citations: 42 pubs.acs.org
FC Liu, MJ Si, XR Shi, SY Zhuang, Q Cai… - The Journal of …, 2023 - ACS Publications
A transition-metal-free formal (4 + 2) cycloaddition for the direct assembly of acridone derivatives has been developed from simple and easily accessible o-aminobenzamides and 2-(…
Number of citations: 1 pubs.acs.org
A Sharma, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A transition-metal free synthetic strategy has been developed for the direct synthesis of ortho-formyl substituted allyl aryl ethers via a cascade three-component coupling of arynes, …
Number of citations: 21 pubs.rsc.org
H Hazarika, K Chutia, B Das, P Gogoi - New Journal of Chemistry, 2022 - pubs.rsc.org
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good …
Number of citations: 3 pubs.rsc.org
M Feng, B Tang, HX Xu, X Jiang - Organic Letters, 2016 - ACS Publications
A palladium-catalyzed multicomponent reaction (MCR) involving aryne, CO, and aniline is established for straightforward assembly of a phenanthridinone scaffold through C–H bond …
Number of citations: 60 pubs.acs.org
A Sharma, P Gogoi - New Journal of Chemistry, 2020 - pubs.rsc.org
A versatile transition-metal free synthetic strategy has been developed for the direct synthesis of 6-substituted indoloquinazolinones from 2-acyl-4-quinazolinones and aryne precursors …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.